![molecular formula C15H16ClN3O3 B019550 6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid CAS No. 528851-85-6](/img/structure/B19550.png)
6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those with cyclopropyl groups, often involves complex cyclopropanation processes or intramolecular cyclizations. For instance, Szakonyi et al. (2002) reported the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a remarkable cyclopropanation process, highlighting the innovative approaches to constructing the cyclopropyl-quinoline framework (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, especially those incorporating cyclopropyl groups and halogen atoms, is crucial for their biological activity. Detailed structural analysis often involves X-ray crystallography or NMR studies to elucidate the configuration and conformation of these molecules. For example, Wang et al. (2004) synthesized and crystallized quinoline derivatives, providing insight into their molecular structure through crystallographic analysis (Wang, Shi, Tu, & Yao, 2004).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, reflecting their versatile chemical properties. These reactions include cyclopropanation, nitration, fluorination, and reductive lactamization, showcasing the compound's reactivity towards synthesizing novel quinolone derivatives with potential antibacterial properties. Shibinskaya et al. (2012) discussed the synthesis of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines, highlighting the chemical versatility of quinoline-based compounds (Shibinskaya et al., 2012).
Scientific Research Applications
Anticorrosive Properties
Quinoline derivatives, including those with specific substitutions like chloro and amino groups, have been widely utilized as anticorrosive materials. These compounds show significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them valuable in protecting materials in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Biocatalyst Inhibition
Carboxylic acid derivatives, including quinoline carboxylic acids, have shown to be inhibitory to microbes at concentrations below the desired yield and titer. Understanding the impact of such carboxylic acids on microbial cells can aid in metabolic engineering strategies to enhance the robustness of microbial strains used in industrial fermentation processes. This application is particularly relevant in the production of biofuels and biochemicals (Jarboe, Royce, & Liu, 2013).
Pharmaceutical Applications
The broad spectrum of biological activities of quinoline derivatives, including antimicrobial, anticancer, and antioxidant properties, makes them candidates for pharmaceutical applications. For example, quinolines are explored for their potential in anticancer therapies due to their ability to interfere with various biological pathways critical for cancer cell survival and proliferation (Pareek & Kishor, 2015).
Neuroprotective Effects
Quinoline derivatives are also being investigated for their neuroprotective effects. They have shown promise in experimental settings, potentially offering new avenues for the treatment of neurodegenerative diseases. The exploration of these compounds for central nervous system applications highlights the versatility of quinoline derivatives in medicinal chemistry (Saganuwan, 2017).
Antioxidant Capacity
Additionally, quinoline derivatives have been evaluated for their antioxidant capacity, which is crucial for mitigating oxidative stress in biological systems. This property is beneficial for developing therapeutics aimed at diseases where oxidative stress plays a significant role in pathology (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
properties
IUPAC Name |
6-(2-aminoethylamino)-7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-6-13-9(5-12(11)18-4-3-17)14(20)10(15(21)22)7-19(13)8-1-2-8/h5-8,18H,1-4,17H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLFXHSHZOQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)NCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591903 | |
| Record name | 6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | |
CAS RN |
528851-85-6 | |
| Record name | 6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

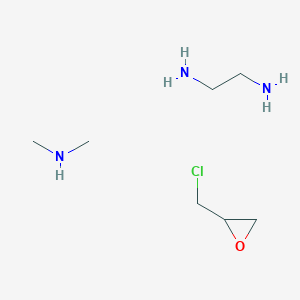
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)


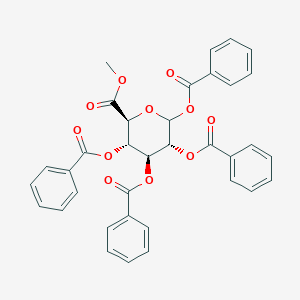


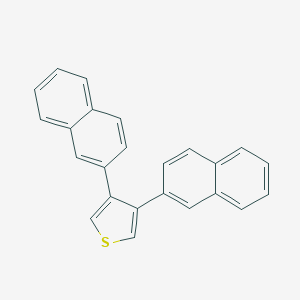


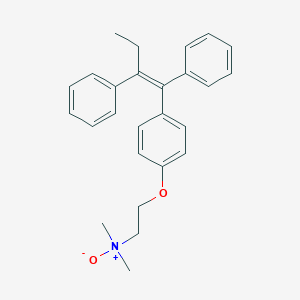
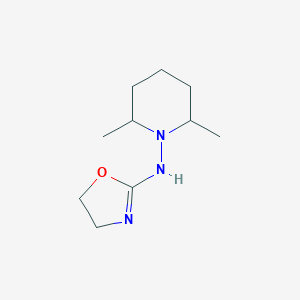
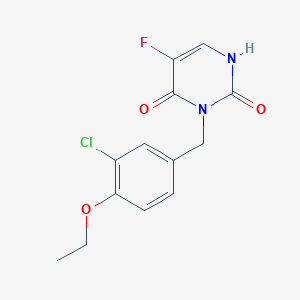
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)